molecular formula C20H22N4O5S B14935197 Methyl 2-({3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Methyl 2-({3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B14935197
M. Wt: 430.5 g/mol
InChI Key: AWDJDOMPDCXFNJ-UHFFFAOYSA-N
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Description

METHYL 2-{[3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)PROPANOYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that features a thiazole ring, an imidazolidinyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)PROPANOYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the imidazolidinyl group through a series of condensation reactions. The final step involves esterification to form the carboxylate ester. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)PROPANOYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to optimize reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

METHYL 2-{[3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)PROPANOYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-{[3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)PROPANOYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{[3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)PROPANOYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE
  • METHYL 2-{[3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)PROPANOYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 2-{[3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)PROPANOYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H22N4O5S

Molecular Weight

430.5 g/mol

IUPAC Name

methyl 2-[3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoylamino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H22N4O5S/c1-12-16(18(27)29-2)23-19(30-12)22-15(25)9-8-14-17(26)24(20(28)21-14)11-10-13-6-4-3-5-7-13/h3-7,14H,8-11H2,1-2H3,(H,21,28)(H,22,23,25)

InChI Key

AWDJDOMPDCXFNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCC2C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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